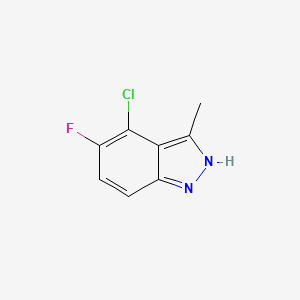

4-Chloro-7-fluorocinnoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

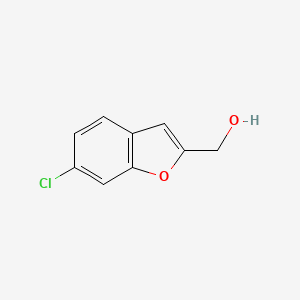

4-Cloro-7-fluorocinnolina es un compuesto orgánico aromático heterocíclico con la fórmula molecular C9H5ClFN. Pertenece a la familia de las cinnolinas, que se caracteriza por un sistema de anillos de benceno y piridina fusionados.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-Cloro-7-fluorocinnolina típicamente involucra la reacción de sustitución aromática nucleofílica. Un método común es la reacción de 4,7-dicloroquinolina con agentes fluorantes bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio y un solvente aprótico polar como dimetilsulfóxido a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de 4-Cloro-7-fluorocinnolina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y condiciones de reacción optimizadas para garantizar el máximo rendimiento y pureza. La mezcla de reacción se somete a rigurosos pasos de purificación, incluyendo recristalización y cromatografía, para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

4-Cloro-7-fluorocinnolina experimenta diversas reacciones químicas, incluyendo:

Sustitución nucleofílica: El átomo de cloro puede ser reemplazado por nucleófilos como aminas o tioles.

Sustitución electrófila: El átomo de flúor puede participar en reacciones de sustitución aromática electrófila.

Oxidación y reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes derivados.

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como amida de sodio o tiourea en solventes polares.

Sustitución electrófila: Reactivos como ácido nítrico o ácido sulfúrico.

Oxidación: Agentes oxidantes como permanganato de potasio.

Reducción: Agentes reductores como hidruro de litio y aluminio.

Principales productos formados

Sustitución nucleofílica: Formación de derivados de cinnolina sustituidos.

Sustitución electrófila: Formación de derivados nitro o sulfonados.

Oxidación y reducción: Formación de derivados hidroxilados o hidrogenados.

4. Aplicaciones en investigación científica

4-Cloro-7-fluorocinnolina tiene varias aplicaciones en investigación científica:

Química medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes farmacéuticos, incluidos compuestos antimicrobianos y anticancerígenos.

Ciencia de los materiales: El compuesto se explora por sus propiedades electrónicas y su posible uso en semiconductores orgánicos.

Biología química: Sirve como una sonda para estudiar procesos biológicos e interacciones a nivel molecular.

Aplicaciones Científicas De Investigación

4-Chloro-7-fluorocinnoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Mecanismo De Acción

El mecanismo de acción de 4-Cloro-7-fluorocinnolina implica su interacción con objetivos moleculares específicos. En química medicinal, se sabe que inhibe ciertas enzimas o receptores, lo que lleva a efectos terapéuticos. Por ejemplo, puede inhibir la ADN girasa bacteriana, evitando así la replicación bacteriana y ejerciendo actividad antimicrobiana .

Comparación Con Compuestos Similares

Compuestos similares

- 4-Cloro-7-fluoroquinolina

- 4-Cloro-7-nitrocinnolina

- 4,7-Diclorocinnolina

Comparación

4-Cloro-7-fluorocinnolina es única debido a la presencia de átomos de cloro y flúor, que imparten propiedades electrónicas distintas. En comparación con 4-Cloro-7-fluoroquinolina, tiene un patrón de sustitución diferente, lo que lleva a variaciones en la reactividad y las aplicaciones. La presencia del átomo de flúor mejora su estabilidad y su potencial actividad biológica .

Propiedades

Fórmula molecular |

C8H4ClFN2 |

|---|---|

Peso molecular |

182.58 g/mol |

Nombre IUPAC |

4-chloro-7-fluorocinnoline |

InChI |

InChI=1S/C8H4ClFN2/c9-7-4-11-12-8-3-5(10)1-2-6(7)8/h1-4H |

Clave InChI |

RURHOYUNMZVFCQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1F)N=NC=C2Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)

![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)

![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)

![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)